molecular formula C15H16O3 B13400912 Methyl 3-(6-methoxynaphthalen-2-yl)propanoate

Methyl 3-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B13400912
M. Wt: 244.28 g/mol
InChI Key: NKQBXBCUVHDTNK-UHFFFAOYSA-N
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Description

Methyl 3-(6-methoxynaphthalen-2-yl)propanoate ( 136579-95-8) is a chemical compound of interest in medicinal chemistry research. This ester is structurally related to naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID) that functions as a COX-1 and COX-2 inhibitor . The 6-methoxynaphthalen-2-yl moiety is a key pharmacophore in this class of compounds . As an ester derivative, it is primarily utilized in organic synthesis and pharmaceutical development as a key intermediate or building block for the preparation of more complex molecules . Researchers employ this compound in the exploration of novel therapeutic agents, particularly in the development of prodrugs or analogs aimed at optimizing the physicochemical properties and efficacy profiles of lead compounds . Its application is strictly for research and development purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. For specific pricing, batch information, and shipping details, please contact the seller directly .

Properties

IUPAC Name

methyl 3-(6-methoxynaphthalen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-17-14-7-6-12-9-11(3-5-13(12)10-14)4-8-15(16)18-2/h3,5-7,9-10H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQBXBCUVHDTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Protocol

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) is typically used at catalytic concentrations (0.5–1.0 mL per mole of naproxen).
  • Solvent : Methanol serves as both the reactant and solvent.
  • Procedure :
    • Naproxen is dissolved in methanol, and H₂SO₄ is added dropwise.
    • The mixture is refluxed for 4–6 hours.
    • Post-reaction, the product is extracted with ethyl acetate, washed with water, and dried over anhydrous magnesium sulfate.
    • Recrystallization from methanol or ethanol yields pure methyl ester.

Performance Data

Parameter Value Source
Yield 80–85%
Reaction Time 4–6 hours
Purity (Post-Recryst.) >95% (by NMR/IR)

Mechanistic Insight : The reaction follows Fischer esterification, where the acid catalyst protonates the carbonyl oxygen of naproxen, enhancing electrophilicity for nucleophilic attack by methanol.

Alternative Catalytic Approaches

While less common, green chemistry methods have been explored for related intermediates:

Preyssler Heteropolyacid-Catalyzed Synthesis

  • Catalyst : H₁₄[NaP₅W₃₀O₁₁₀] (Preyssler heteropolyacid) in water.
  • Conditions :
    • Environmentally benign, aqueous-phase reaction.
    • Yields >90% for enantioselective synthesis of (S)-naproxen, which can subsequently undergo esterification.

Spectroscopic Characterization

Key analytical data for the methyl ester derivative:

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment Source
1672–1673 C=O (ester carbonyl)
1157 O–CH₃ (methoxy group)
1510–1600 Aromatic C=C stretching

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Assignment Source
3.80 OCH₃ (methoxy protons)
1.62 CH₃ (methyl group of propanoate)
6.82–7.79 Aromatic protons (naphthalene ring)

Applications and Derivatives

The methyl ester serves as a precursor for:

  • Hydrazide Derivatives : Reacted with hydrazine hydrate to form 2-(6-methoxynaphthalen-2-yl)propanehydrazide, a scaffold for anti-inflammatory analogs.
  • Polymer Resins : Condensed with bisphenol and paraformaldehyde to create chelating polymers for metal ion adsorption.

Chemical Reactions Analysis

Ester Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid). This reaction is critical for its role as a prodrug in pharmaceutical formulations.

Conditions and Yields :

  • Acidic Hydrolysis : Performed with HCl or H₂SO₄ in aqueous methanol, yielding naproxen after reflux (85% efficiency) .

  • Basic Hydrolysis : NaOH in ethanol/water at 60–80°C for 4–6 hours.

Reaction TypeReagentsConditionsProductYieldSource
HydrolysisH₂SO₄, H₂O/MeOHReflux, 4–6 hrsNaproxen (acid form)85%

Aminolysis with Hydrazine

Reaction with hydrazine hydrate forms 2-(6-methoxynaphthalen-2-yl)propanehydrazide, a precursor for hydrazone derivatives.

Procedure :

  • Methyl ester (1) (0.004 mol) reacts with hydrazine hydrate (0.004 mol) in ethanol.

  • Reflux for 5 hours, followed by filtration and recrystallization .

Reaction TypeReagentsConditionsProductYieldSource
AminolysisHydrazine hydrateEthanol, refluxPropanehydrazide derivative55%

Condensation with Aldehydes

The hydrazide intermediate reacts with aldehydes (e.g., 2-hydroxybenzaldehyde) to form Schiff base derivatives.

Example Reaction :

  • Hydrazide (2) (0.01 mol) + 2-hydroxybenzaldehyde (0.01 mol) in ethanol.

  • Glacial acetic acid (5 drops) added, refluxed for 8 hours .

Reaction TypeReagentsConditionsProductYieldSource
Condensation2-HydroxybenzaldehydeEthanol, refluxN'-(2-hydroxybenzylidene)hydrazide60%

Transesterification

While specific data is limited in the provided sources, the ester group can theoretically undergo transesterification with alcohols (e.g., ethanol) under catalytic acidic or basic conditions to yield alternative esters.

Structural Note

The compound is structurally synonymous with methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate (Naproxen Methyl Ester) , a well-documented impurity in naproxen formulations. The reactions above align with its ester functionality and naphthalene-based aromatic system.

Scientific Research Applications

Methyl 3-(6-methoxynaphthalen-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(6-methoxynaphthalen-2-yl)propanoate is related to its parent compound, naproxen. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain. The esterification of naproxen to form this compound may alter its pharmacokinetic properties, potentially reducing gastrointestinal side effects .

Comparison with Similar Compounds

Structural Analogues

(a) Methyl 2-(6-Methoxynaphthalen-2-yl)propanoate (Naproxen Methyl Ester)
  • CAS No.: 26159-35-3 (S-enantiomer); 30012-51-2 (racemic) .
  • Role : Pharmaceutical impurity (Naproxen Impurity E) and reference material .
  • Key Differences: The propanoate ester is directly attached to the naphthalene at position 2, unlike the 3-position in the target compound. This structural variation impacts polarity and biological activity.
(b) Naproxen (2-(6-Methoxy-2-naphthyl)propanoic Acid)
  • CAS No.: 22204-53-1.
  • Applications: Non-steroidal anti-inflammatory drug (NSAID) .
  • Comparison : Naproxen’s free carboxylic acid group enhances hydrogen bonding and receptor binding, whereas ester derivatives like the target compound exhibit reduced acidity and altered pharmacokinetics.
(c) Amide Derivatives
  • Example : N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
    • Synthesis : Derived from naproxen via coupling with 2,2-diphenylethylamine.
    • Activity : Enhanced lipophilicity compared to naproxen, improving membrane permeability .
(d) Metal Complexes
  • Example: Bis[2-(6-methoxynaphthalen-2-yl)propanoate] complexes (Ni²⁺, Cu²⁺, Zn²⁺) . Efficiency Order: NiL₂ > CuL₂ > ZnL₂ > SnL₂ in PMMA photostabilization . Mechanism: UV absorption, radical scavenging, and peroxide decomposition .

Physicochemical and Functional Comparisons

Compound Molecular Weight CAS No. Key Applications Stability/Activity Notes
Methyl 3-(6-methoxynaphthalen-2-yl)propanoate 244.29 Not well-defined Potential intermediate; limited data Likely lower polarity vs. naproxen
Naproxen Methyl Ester 244.29 26159-35-3 Pharmaceutical reference standard Higher volatility than naproxen
Naproxen 230.26 22204-53-1 NSAID High COX-2 inhibition; acidic
Ni(II)-bis[2-(6-methoxy)propanoate] ~600 (estimated) N/A Polymer photostabilizer Most efficient in PMMA stabilization

Pharmacological and Industrial Relevance

  • Anti-Inflammatory Derivatives : Amides like N-(3-chlorophenethyl)-2-(6-methoxy)propanamide show enhanced 5-lipoxygenase (5-LOX) inhibition compared to parent acids .
  • Polymer Additives : Metal complexes improve PMMA’s photostability by 40–60% under UV exposure .
  • Synthetic Challenges : Esterification or amidation of naproxen requires careful control to avoid racemization, critical for enantiomeric purity in pharmaceuticals .

Biological Activity

Methyl 3-(6-methoxynaphthalen-2-yl)propanoate, a compound derived from the naphthalene family, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and anti-inflammatory properties. This article delves into the compound's synthesis, biological effects, and underlying mechanisms, supported by relevant data and case studies.

Synthesis of this compound

The compound can be synthesized through various chemical reactions involving starting materials such as 2-(6-methoxynaphthalen-2-yl)propanoic acid and methanol under acidic conditions. The synthesis process typically involves refluxing the acid with methanol in the presence of a catalyst like sulfuric acid, leading to the formation of the corresponding methyl ester .

Anticancer Properties

This compound has demonstrated significant anticancer activity, particularly in breast and prostate cancer cell lines. Research indicates that this compound induces apoptosis in human breast cancer cells (MDA-MB-231 and MDA-MB-468) through the activation of caspases, which are crucial enzymes in the apoptotic pathway.

  • Mechanism of Action :
    • Caspase Activation : Treatment with this compound leads to increased levels of cleaved caspase-3 and caspase-9, indicating activation of the intrinsic apoptotic pathway .
    • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, contributing to its cytotoxic effects. This was evidenced by flow cytometry analysis showing an accumulation of cells in the G2/M phase after treatment .
Cell Line Caspase Activation Cell Cycle Phase Arrest
MDA-MB-231Increased cleaved caspase-3, -9G2/M phase accumulation
MDA-MB-468Similar activation patternsG2/M phase accumulation
MCF-7 (ER-positive)Caspase-8 activation increased by 2.8-foldNot significantly affected

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation-related gene expression, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Breast Cancer Study : A study on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest. The compound was found to be more effective than its parent compound ABL in inducing these effects at lower concentrations .
  • Prostate Cancer Research : In prostate cancer cells, this compound also induced apoptosis via similar mechanisms involving caspase activation and modulation of Bcl-2 family proteins, reinforcing its potential as a therapeutic agent against various cancers .

Q & A

Basic: What are the optimized synthetic routes for Methyl 3-(6-methoxynaphthalen-2-yl)propanoate, and how can reaction parameters be systematically evaluated?

Methodological Answer:
A common approach involves coupling naphthol derivatives with propargyl bromide or ester-forming reagents. For example, analogous synthesis of naphthalene-based esters (e.g., (prop-2-yn-1‑yloxy)naphthalene) uses DMF as a solvent, K₂CO₃ as a base, and propargyl bromide under ambient conditions for 2 hours . Key parameters to optimize include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Base selection : Carbonate bases improve oxyanion formation for electrophilic attack.
  • Reaction monitoring : TLC with n-hexane:ethyl acetate (9:1) can track progress .
    Post-synthesis, crude products are often used without purification due to stability concerns, but column chromatography may refine yields.

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy : Look for ester C=O stretches (~1739 cm⁻¹) and methoxy C-O signals (~1332 cm⁻¹). Aromatic C-H stretches (~3061 cm⁻¹) confirm naphthalene integrity .
  • ¹H-NMR : Key signals include aromatic protons (δ 7.1–7.9 ppm, multiplet), methoxy groups (δ 3.6–3.8 ppm, singlet), and the ester methyl (δ 1.6 ppm, doublet for chiral centers in enantiopure forms) .
  • Elemental Analysis : Verify empirical formula (e.g., C₁₅H₁₆O₃) with <0.5% deviation in C/H/O ratios .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254–280 nm for naphthalene absorption). Mobile phases like methanol:water (70:30) resolve ester derivatives .
  • Reference Standards : Compare against certified impurity standards (e.g., Naproxen Impurity E, CAS 116883-62-6) for calibration .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 245.1 (C₁₅H₁₆O₃⁺) .

Advanced: How can researchers resolve contradictions in spectral or crystallographic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental IR/NMR with computational models (e.g., DFT) or NIST Chemistry WebBook reference data .
  • Crystallographic Refinement : Use SHELXL for high-resolution refinement. For twinned crystals, employ OLEX2’s twin refinement module with HKLF5 format .
  • Error Analysis : Calculate R-factor convergence (target <0.05) and assess thermal displacement parameters for atomic positional certainty .

Advanced: What strategies are employed to determine the crystal structure of this compound derivatives?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect >95% completeness for redundancy .
  • Structure Solution : SHELXD for direct methods or intrinsic phasing . For enantiopure forms, assign Flack parameters to confirm absolute configuration .
  • Visualization : OLEX2 integrates refinement, density maps, and Hirshfeld surface analysis to validate packing interactions .

Advanced: What pharmacological relevance does this compound hold, and how is its bioactivity assessed?

Methodological Answer:

  • Structural Analogs : The compound is a precursor to NSAIDs like nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one), suggesting cyclooxygenase inhibition potential .
  • In Vitro Assays : Test inhibition of COX-1/COX-2 using enzyme-linked immunosorbent assays (ELISA) with IC₅₀ determination.
  • SAR Studies : Modify the propanoate chain length or methoxy position to optimize binding affinity .

Advanced: How can asymmetric synthesis be achieved for enantiopure forms of this compound?

Methodological Answer:

  • Chiral Catalysts : Use (S)-BINOL-derived catalysts for enantioselective esterification. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
  • Dynamic Resolution : Employ lipases (e.g., Candida antarctica) in kinetic resolution of racemic mixtures .
  • Circular Dichroism (CD) : Verify optical activity with Cotton effects at 220–250 nm .

Advanced: What stability considerations are critical for handling this compound in long-term studies?

Methodological Answer:

  • Storage : Store at –20°C under argon to prevent ester hydrolysis. Use amber vials to block UV-induced degradation .
  • Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free carboxylic acids) .
  • pH Sensitivity : Avoid aqueous solutions with pH >8 to prevent saponification .

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